molecular formula C21H22O7 B107321 Isosamidin CAS No. 53023-18-0

Isosamidin

Cat. No. B107321
CAS RN: 53023-18-0
M. Wt: 386.4 g/mol
InChI Key: VPDWBGHNQKUFNN-WOJBJXKFSA-N
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Description

Isosamidin is a compound isolated from the roots of Peucedanum japonicum . It has been found to have a protective effect against Methylglyoxal (MGO)-induced apoptosis in human umbilical vein endothelial cells (HUVECs) . Among the 20 compounds isolated from P. japonicum, isosamidin showed the highest effectiveness in inhibiting MGO-induced apoptosis of HUVECs .


Molecular Structure Analysis

Isosamidin has a molecular structure of C21H22O7 . It contains a total of 52 bonds, including 30 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 3 aliphatic esters, and 1 aromatic ether .


Chemical Reactions Analysis

Isosamidin has been found to prevent MGO-induced apoptosis in HUVECs by downregulating the expression of Bax and upregulating the expression of Bcl-2 . It also inhibits the activation of mitogen-activated protein kinases (MAPKs), such as p38, c-Jun N terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) .

Mechanism of Action

Isosamidin acts by preventing the generation of reactive oxygen species (ROS) and cell death induced by MGO . It also causes the breakdown of the crosslinks of the MGO-derived advanced glycation end products (AGEs) .

Future Directions

The retrieved papers suggest that further study of the therapeutic potential of isosamidin on endothelial dysfunction needs to be explored in vivo models . It was demonstrated that isosamidin holds great potential as a cytoprotective agent against MGO-induced cell toxicity .

properties

IUPAC Name

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDWBGHNQKUFNN-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331747
Record name Isosamidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isosamidin

CAS RN

53023-18-0
Record name 2-Butenoic acid, 3-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53023-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosamidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary pharmacological activity of Isosamidin observed in research?

A1: Isosamidin, a natural compound extracted from Peucedanum japonicum, has demonstrated an inhibitory effect on phenylephrine-induced contractions in isolated human prostate tissue. This suggests a potential role in treating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). []

Q2: Beyond its potential in BPH, what other biological activities have been reported for Isosamidin?

A2: Studies have shown that Isosamidin can protect human umbilical vein endothelial cells (HUVECs) from methylglyoxal (MGO)-induced apoptosis. This protective effect is attributed to:

  • ROS Suppression: Isosamidin significantly reduces the generation of reactive oxygen species (ROS) triggered by MGO. []
  • Bax/Bcl-2 Modulation: It downregulates the expression of the pro-apoptotic protein Bax while upregulating the anti-apoptotic protein Bcl-2. []
  • MAPK Inhibition: Isosamidin inhibits the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK, which are involved in stress and apoptosis signaling. []
  • AGE Breakdown: It contributes to the breakdown of advanced glycation end products (AGEs), which are harmful compounds formed by MGO. []

Q3: Are there any structural analogs of Isosamidin that exhibit different biological activities?

A4: Yes, research on Peucedanum japonicum led to the isolation of 3ʹS,4ʹS-disenecioylkhellactone, a coumarin molecule structurally related to Isosamidin. While both compounds are found in the same plant, 3ʹS,4ʹS-disenecioylkhellactone demonstrates cytotoxicity in HL-60 leukemia cells, inducing apoptosis through caspase activation and mitochondrial membrane potential disruption. This highlights the diverse biological activities possible even within closely related natural products. []

Q4: What are the sources and methods for isolating Isosamidin?

A5: Isosamidin has been successfully isolated from the roots of Peucedanum japonicum [] and Prionosciadium thapsoides. [] Extraction typically involves solvents with varying polarities followed by purification techniques like column chromatography. []

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